molecular formula C13H17N3O3S B4617434 2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide

2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide

Cat. No.: B4617434
M. Wt: 295.36 g/mol
InChI Key: CMXUJBBKOZVAHH-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide is an organic compound that features a morpholine ring substituted with dimethyl groups at positions 2 and 6, a nitrophenyl group at the nitrogen atom, and a carbothioamide group at the 4-position

Scientific Research Applications

2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide typically involves the reaction of 2,6-dimethylmorpholine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines and alcohols can react with the carbothioamide group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted carbothioamide derivatives.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, leading to inhibition of their activity. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: Lacks the nitrophenyl and carbothioamide groups, making it less reactive.

    N-(3-nitrophenyl)morpholine-4-carbothioamide: Lacks the dimethyl groups, which can affect its steric properties and reactivity.

    2,6-dimethyl-N-phenylmorpholine-4-carbothioamide: Lacks the nitro group, which can influence its electronic properties and interactions.

Uniqueness

2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide is unique due to the combination of its substituents, which confer specific reactivity and biological activity

Properties

IUPAC Name

2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-9-7-15(8-10(2)19-9)13(20)14-11-4-3-5-12(6-11)16(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXUJBBKOZVAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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